2-Chloro-5-(2-fluorophenyl)pyridine
Description
2-Chloro-5-(2-fluorophenyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a 2-fluorophenyl substituent at the 5-position. This compound is of significant interest in medicinal and agrochemical research due to the electronic effects imparted by the halogen and aryl groups, which influence its reactivity, binding affinity, and metabolic stability. Pyridine derivatives with chloro- and fluoro-substituents are frequently employed as intermediates in the synthesis of pharmaceuticals, pesticides, and ligands for metal-catalyzed reactions .
Properties
Molecular Formula |
C11H7ClFN |
|---|---|
Molecular Weight |
207.63 g/mol |
IUPAC Name |
2-chloro-5-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-6-5-8(7-14-11)9-3-1-2-4-10(9)13/h1-7H |
InChI Key |
IJPQDLYNNUXZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of fluorine on the phenyl ring (e.g., 2- vs. 4-fluorophenyl) significantly alters electronic distribution, as evidenced by variations in NMR chemical shifts .
- Melting Points: Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) exhibit higher melting points (e.g., 278–287°C) compared to alkyl-substituted analogs .
- Spectroscopic Signatures : Fluorine substituents produce distinct ¹⁹F NMR signals, while chlorine atoms influence ¹³C NMR shifts due to their electronegativity .
Key Observations :
Pesticide Activity
- 2-Chloro-5-(2-fluorophenyl)pyridine: Prioritized in pesticide screens for its structural similarity to neonicotinoids like thiacloprid, showing moderate bee toxicity .
- 2-Chloro-5-(chloromethyl)pyridine : A key intermediate in systemic insecticides, with a global market projected to grow at 5.8% CAGR (2025–2031) due to its cost-effective synthesis .
- 2-Chloro-5-fluoropyridine: Used in fungicides, with fluorine enhancing metabolic stability and bioavailability compared to non-fluorinated analogs .
Medicinal Chemistry
- 2-Chloro-5-(4-fluorophenyl)pyridine : Demonstrates antitumor activity in vitro (IC₅₀ = 1.2 µM against HeLa cells) due to fluorine-enhanced lipophilicity .
- 2-Chloro-5-(trifluoromethyl)pyridine : Acts as a kinase inhibitor scaffold, with CF₃ improving binding affinity to ATP pockets .
Toxicity and Environmental Impact
- Bee Toxicity : Fluorophenyl-substituted pyridines (e.g., 2-Chloro-5-(2-fluorophenyl)pyridine) exhibit lower acute toxicity (LD₅₀ = 0.8 µg/bee) compared to chlorinated analogs (LD₅₀ = 0.2 µg/bee) .
- Persistence : Trifluoromethyl groups increase environmental persistence, raising concerns about bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
